molecular formula C12H12N2O3 B2429740 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid CAS No. 852933-91-6

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Cat. No.: B2429740
CAS No.: 852933-91-6
M. Wt: 232.23 g/mol
InChI Key: XDMONCLSHJEVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-650334, like many organic compounds, can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions would depend on the specific reagents and conditions used .

Comparison with Similar Compounds

WAY-650334 is unique in its specific inhibition of MAP2K4. Similar compounds include other MAPK inhibitors, such as:

    PD98059: An inhibitor of MEK1, another kinase in the MAPK pathway.

    U0126: A dual inhibitor of MEK1 and MEK2.

    SB203580: An inhibitor of p38 MAPK.

These compounds differ in their specific targets within the MAPK pathway, highlighting the uniqueness of WAY-650334 in selectively inhibiting MAP2K4 .

Properties

IUPAC Name

1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-14-10-5-4-8(12(16)17)6-9(10)13-7(2)11(14)15/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMONCLSHJEVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)N=C(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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